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Compound of Interest

Compound Name: Remacemide

Cat. No.: B146498 Get Quote

The safety and scientific validity of this study is the responsibility of the study sponsor and

investigators. Listing a study does not mean it has been evaluated by the U.S. Federal

Government. Know the risks and potential benefits of clinical studies and talk to your health

care provider before participating. Read our disclaimer for details. ClinicalTrials.gov Identifier:

NCT00004543. Other Study ID Numbers: 97-013. First Posted: November 2, 1999. Last

Update Posted: November 1, 2002. Study Description. Brief Summary: To determine the

efficacy and safety of remacemide hydrochloride as add-on therapy in patients with refractory

epilepsy. Detailed Description: N/A. Study Design. Study Type: Interventional (Clinical Trial).

Estimated Enrollment: 250 participants. Allocation: Randomized. Intervention Model: Parallel

Assignment. Masking: Double (Participant, Investigator). Primary Purpose: Treatment. Official

Title: A Double-Blind, Placebo-Controlled, Multicenter Study of the Safety and Efficacy of

Remacemide Hydrochloride as Add-On Therapy in Patients With Refractory Epilepsy. Show

more. Arms and Interventions. Drug: Remacemide Hydrochloride. Drug: Placebo. Outcome

Measures. Change in Seizure Frequency. Change in Seizure Frequency. Eligibility. Minimum

Age: 13 Years. Maximum Age: 70 Years. Sex: All. Accepts Healthy Volunteers: No. Criteria.

Inclusion criteria: 1. Be male or female and aged between 13 and 70 years, inclusive. 2. Have

a diagnosis of epilepsy with partial seizures (with or without secondary generalization) that are

refractory to standard anti-epileptic drug (AED) therapy. 3. Have been receiving treatment with

1 to 3 marketed AEDs at stable doses for at least one month prior to the start of the baseline

period. 4. Have at least 4 seizures per month, but no more than 10 seizures in any 24-hour

period, during the 2 months prior to the start of the baseline period. 5. Be in good general

health. Exclusion criteria: 1. Have a diagnosis of primary generalized epilepsy. 2. Have a

history of status epilepticus within the year prior to the start of the baseline period. 3. Have a
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progressive neurological disease. 4. Have a history of alcohol or drug abuse. 5. Have a

significant medical condition that could interfere with the study. 6. Are pregnant or

breastfeeding. 7. Have a known hypersensitivity to remacemide or any of its excipients. 1_

[2] A double-blind, placebo-controlled, multicenter study of the safety and efficacy of

remacemide hydrochloride as add-on therapy in patients with refractory epilepsy - EU Clinical

Trials Register A double-blind, placebo-controlled, multicenter study of the safety and efficacy

of remacemide hydrochloride as add-on therapy in patients with refractory epilepsy. ... Trial

results. No results available. About this clinical trial. Trial information. Full title. A double-blind,

placebo-controlled, multicenter study of the safety and efficacy of remacemide hydrochloride

as add-on therapy in patients with refractory epilepsy. EudraCT number. 2011-003269-33.

Sponsor's protocol number. 97-013. Sponsor name. F. Hoffmann-La Roche Ltd. Medical

condition. Epilepsy. Disease. Epilepsy. Population age. 18-64 years; 65+ years. Gender. Male;

Female. Trial protocol. Country. Protocol version. AT. DE. ES. FR. GB. IE. IT. NL. SE. Trial

results. No results available. ... A double-blind, placebo-controlled, multicenter study of the

safety and efficacy of remacemide hydrochloride as add-on therapy in patients with refractory

epilepsy. EudraCT number. 2011-003269-33. Sponsor's protocol number. 97-013. Sponsor

name. F. Hoffmann-La Roche Ltd. Medical condition. Epilepsy. Disease. Epilepsy. Population

age. 18-64 years; 65+ years. Gender. Male; Female. 3 Application Notes and Protocols for

Remacemide as an Add-on Therapy in Refractory Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction
Remacemide hydrochloride is an investigational antiepileptic drug (AED) with a dual

mechanism of action, functioning as a low-affinity, non-competitive N-methyl-D-aspartate

(NMDA) receptor antagonist and a blocker of voltage-dependent neuronal sodium channels.[4]

[5] Its primary active metabolite, desglycinyl remacemide, is significantly more potent as an

anticonvulsant than the parent compound.[6] These application notes provide a summary of the

available clinical data and detailed protocols for the study of remacemide as an adjunctive

therapy for refractory epilepsy.
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Remacemide and its active metabolite exert their anticonvulsant effects through two primary

pathways:

NMDA Receptor Antagonism: They act as non-competitive antagonists at the NMDA

receptor, an ionotropic glutamate receptor.[4] By blocking the NMDA receptor channel, they

inhibit the influx of Ca2+, which is crucial for neuronal hyperexcitability and seizure

propagation. The desglycinyl metabolite has been shown to reduce NMDA-induced

depolarizations and prevent the loss of membrane-associated protein kinase C (PKC)

activity and reduce NMDA-triggered increases in intracellular free Ca2+ concentration.

Sodium Channel Blockade: Similar to other established AEDs, remacemide and its

metabolite can block sustained repetitive firing of neurons, likely through interaction with

voltage-gated sodium channels.

The dual mechanism of targeting both glutamate-mediated excitatory neurotransmission and

neuronal excitability via sodium channels makes remacemide a molecule of interest for

refractory epilepsy, where seizures are uncontrolled by current medications.
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Dual mechanism of action of remacemide.

Efficacy in Refractory Epilepsy
Clinical trials have evaluated remacemide as an add-on therapy in patients with refractory

partial seizures. The primary efficacy endpoint in these studies was typically the responder

rate, defined as the percentage of patients achieving a ≥50% reduction in seizure frequency

from baseline.

Summary of Efficacy Data from Clinical Trials

Study Design Dose Regimen
Placebo
Responder
Rate

Remacemide
Responder
Rate

Statistical
Significance
(p-value)

Double-blind,

placebo-

controlled,

multicenter

300, 600, 1200

mg/day (Q.I.D.)
7%

23% (at 1200

mg/day)
p = 0.016

Double-blind,

placebo-

controlled,

multicenter

300, 600, 800

mg/day (B.I.D.)
15% (9/60)

30% (18/60) (at

800 mg/day)
p = 0.049

Double-blind,

placebo-

controlled, cross-

over

600 mg/day (150

mg Q.I.D.)
9% 30%

p = 0.041 (for

median seizure

frequency

reduction)

Safety and Tolerability
Remacemide has been generally well-tolerated in clinical trials, with most adverse events

being mild to moderate in severity and dose-dependent.

Common Adverse Events
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Adverse Event

Dizziness

Abnormal gait

Gastrointestinal disturbance

Somnolence

Diplopia

Fatigue

Source:

Pharmacokinetics
Remacemide is metabolized to an active desglycinyl metabolite. It exhibits linear

pharmacokinetics and can interact with other AEDs, notably increasing plasma concentrations

of carbamazepine and being affected by enzyme-inducing drugs like phenobarbital.

Key Pharmacokinetic Parameters
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Parameter Remacemide
Desglycinyl
Metabolite

Notes

Half-life (t½) ~3.3 - 3.6 hours ~9.6 - 14.7 hours

Half-life of

remacemide is

decreased in the

presence of

phenobarbital.

Clearance (CL/F) ~1.2 L/kg/h Not specified

Clearance of

remacemide is

increased in the

presence of

phenobarbital.

Active Metabolite - Yes

The desglycinyl

metabolite is

approximately 2-fold

more potent than

remacemide.

Experimental Protocols
The following are generalized protocols based on the methodologies of published clinical trials

of remacemide in refractory epilepsy.

Study Design: Phase II/III, Double-Blind, Placebo-
Controlled, Add-on Therapy Trial
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Workflow for a remacemide add-on therapy trial.
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1. Patient Population:

Inclusion Criteria:

Age: 13-70 years.

Diagnosis: Epilepsy with partial-onset seizures (with or without secondary generalization)

refractory to standard AEDs.

Seizure Frequency: A minimum of four seizures per month during a prospective baseline

period of 1-2 months.

Concomitant Medications: Stable doses of 1 to 3 other AEDs for at least one month prior

to baseline.

Exclusion Criteria:

Primary generalized epilepsy.

History of status epilepticus within the year prior to the study.

Progressive neurological disease.

Significant medical conditions that could interfere with the study.

2. Study Periods:

Baseline Period (4-8 weeks): Patients record seizure frequency and type in a diary to

establish a stable baseline. Concomitant AED levels are monitored.

Treatment Period (up to 15 weeks):

Titration Phase: Patients are randomized to receive either placebo or a target dose of

remacemide. The dose is gradually increased over several weeks to the target

maintenance dose (e.g., 300, 600, 800, or 1200 mg/day, administered in two or four

divided doses).
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Maintenance Phase: Patients continue on the stable target dose for the remainder of the

treatment period.

Follow-up Period: A post-treatment evaluation of safety and any persistent effects.

3. Efficacy and Safety Assessments:

Seizure Diaries: Patients or caregivers maintain a daily record of seizure occurrences, types,

and severity. Electronic seizure diaries are recommended to improve accuracy and

compliance.

Plasma Drug Concentrations: Trough plasma concentrations of remacemide, its active

metabolite, and concomitant AEDs are measured at regular intervals to assess

pharmacokinetics and potential drug-drug interactions.

Adverse Event Monitoring: All adverse events are recorded and assessed for severity and

relationship to the study drug at each visit.

Laboratory Tests: Standard hematology, blood chemistry, and urinalysis are performed at

baseline and at specified intervals during the study.

4. Statistical Analysis:

The primary efficacy analysis is typically an intent-to-treat (ITT) analysis of the proportion of

responders in each remacemide group compared to the placebo group.

Secondary efficacy endpoints may include the median percent change in seizure frequency

from baseline and the proportion of patients who are seizure-free.

Safety data are summarized descriptively.

Conclusion
The available data suggest that remacemide has a modest effect as an add-on treatment for

drug-resistant partial epilepsy. While it demonstrated a statistically significant increase in

responder rates at higher doses compared to placebo, the overall efficacy and the higher rate

of treatment withdrawal have limited its further development as an antiepileptic drug. These
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notes and protocols provide a framework for the continued investigation of remacemide or

similar dual-mechanism compounds in the field of epilepsy research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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